molecular formula C21H24ClFN2O3S B3665076 N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide

Cat. No.: B3665076
M. Wt: 438.9 g/mol
InChI Key: QVKYYVYTUTZNKD-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide is a complex organic compound with a unique structure that includes an azepane ring, a benzene sulfonamide group, and various functional groups such as chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Introduction of the Benzene Sulfonamide Group: This step often involves sulfonation reactions using sulfonyl chlorides.

    Functional Group Substitution: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like thionyl chloride or fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ginsenoside Compound K: A triterpenoid saponin with medicinal properties.

    Steviol Glycoside: A natural sweetener derived from the Stevia plant.

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-[(2-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O3S/c22-18-9-11-19(12-10-18)29(27,28)25(15-17-7-3-4-8-20(17)23)16-21(26)24-13-5-1-2-6-14-24/h3-4,7-12H,1-2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKYYVYTUTZNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-(2-fluorobenzyl)benzenesulfonamide

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